

Using 2-Chloro-4-methylquinoline-7-carboxylic acid as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 2-Chloro-4-methylquinoline-7-carboxylic acid

CAS No.: 124307-93-3

Cat. No.: B3093368

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Application Note: Strategic Utilization of **2-Chloro-4-methylquinoline-7-carboxylic acid** in Medicinal Chemistry

Executive Summary

2-Chloro-4-methylquinoline-7-carboxylic acid (CAS: 124307-93-3) represents a high-value "privileged scaffold" in modern drug discovery. Unlike the classic 7-chloroquinoline-4-carboxylic acid (used in Chloroquine synthesis), this isomer offers a distinct substitution pattern that is increasingly relevant for Type I and Type II kinase inhibitors, GPCR modulators, and antibacterial agents.

Its utility stems from its orthogonal bifunctionality:

- **C2-Chloride:** An activated electrophile ready for Nucleophilic Aromatic Substitution (S_NAr) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
- **C7-Carboxylic Acid:** A handle for amide coupling or esterification to install solubilizing groups or pharmacophores.

- C4-Methyl: A steric anchor that can also be functionalized via radical halogenation or oxidation.

This guide outlines the strategic protocols for leveraging this intermediate to generate diverse libraries of bioactive molecules.

Chemical Profile & Handling

Property	Specification	Notes
IUPAC Name	2-Chloro-4-methylquinoline-7-carboxylic acid	
CAS Number	124307-93-3	Verified Identity [1]
Formula	C ₁₁ H ₈ ClNO ₂	
M.W.	221.64 g/mol	
Appearance	Off-white to pale yellow solid	Light sensitive; store in amber vials.[1]
Solubility	DMSO, DMF, MeOH (Hot)	Poor solubility in non-polar solvents (Hexane, DCM).
pKa (Calc)	~3.5 (COOH)	Acidic handle requires base for dissolution in aqueous media.
Stability	Stable under standard conditions	Avoid strong oxidizers; C2-Cl is hydrolytically stable at neutral pH.

Safety Advisory: This compound is an irritant (Skin/Eye/Respiratory).[2] Handle in a fume hood. Quinoline derivatives can be toxic; treat as a potential genotoxin until validated otherwise.

Strategic Synthetic Logic

The power of this intermediate lies in the sequence of functionalization. The C2-chloro group is deactivated enough to survive standard amide coupling conditions at C7, but activated enough for subsequent displacement.

- Path A (The "Tail-First" Approach - Recommended): Functionalize the C7-COOH first (e.g., Amide Coupling). The electron-withdrawing effect of the resulting amide further activates the C2-position for the subsequent SNAr reaction.
 - Best for: Generating libraries with a constant "tail" and variable "head" groups.
- Path B (The "Head-First" Approach): Perform SNAr or Suzuki coupling at C2 first. This is necessary if the C7-amide linkage is labile or if the C2-amine is sterically hindered and requires harsh conditions that might hydrolyze a C7-amide.

Detailed Experimental Protocols

Protocol A: C7-Amidation (The "Tail" Installation)

Objective: To couple an amine (R-NH₂) to the carboxylic acid while preserving the C2-chloride.

Materials:

- **2-Chloro-4-methylquinoline-7-carboxylic acid** (1.0 equiv)^[2]
- Amine partner (1.1 equiv)
- HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)
- DIPEA (3.0 equiv)
- Solvent: Anhydrous DMF or DMAc

Procedure:

- **Dissolution:** In a dried round-bottom flask, dissolve the quinoline acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
- **Activation:** Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution should turn clear/yellow.
- **Coupling:** Add the amine partner (1.1 equiv).
- **Reaction:** Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass: M+Amine-H₂O).

- Checkpoint: The C2-Cl is stable here. If you see displacement of Cl by the amine, lower temperature to 0°C or switch to a less nucleophilic base.
- Work-up: Pour the reaction mixture into ice-cold water (10x volume). The product usually precipitates. Filter, wash with water, and dry under vacuum.
 - Alternative: If no precipitate, extract with EtOAc/LiCl (5% aq) to remove DMF.

Protocol B: C2-Functionalization via S_NAr (The "Head" Installation)

Objective: To displace the C2-chloride with a nucleophile (e.g., morpholine, piperazine, aniline).

Materials:

- C7-functionalized quinoline intermediate (from Protocol A)[3]
- Nucleophilic Amine (2.0–5.0 equiv)
- Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)
- Solvent: DMSO or NMP

Procedure:

- Setup: Dissolve the intermediate in DMSO (0.5 M).
- Addition: Add the nucleophilic amine and the carbonate base.
- Reaction: Heat to 80–100°C for 4–16 hours.
 - Mechanism:[1][4][5][6] The nitrogen of the quinoline ring activates the C2 position. The 4-methyl group provides slight steric hindrance but does not block the reaction.
- Monitoring: LC-MS should show complete conversion of the Chloride (M) to the Amine adduct (M-Cl+Amine).

- Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended due to the polarity of the products.

Protocol C: Palladium-Catalyzed Suzuki Coupling (C2-Arylation)

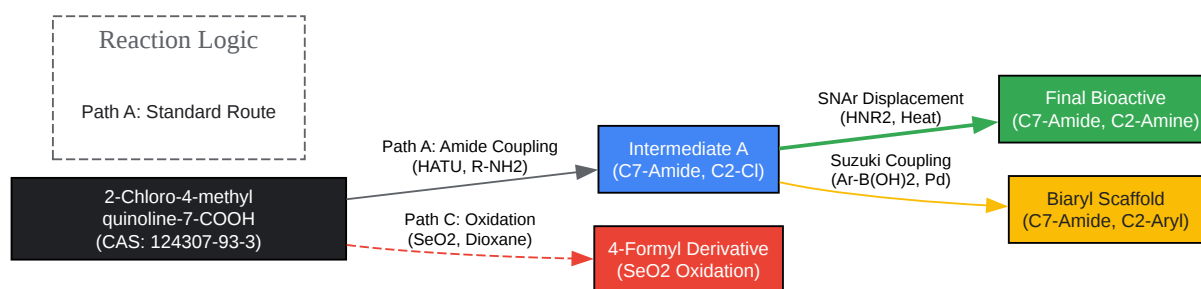
Objective: To attach an aryl/heteroaryl group at C2.[1]

Procedure:

- Mix: Quinoline intermediate (1.0 equiv), Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Na₂CO₃ (2.0 equiv).
- Solvent: Dioxane:Water (4:1).
- Condition: Degas with Nitrogen for 10 min. Heat at 90°C for 2–6 hours.
- Note: The C2-Cl is an excellent pseudohalide for Pd-insertion.

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates the modular logic of using this scaffold.



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Caption: Divergent synthesis strategy showing the "Tail-First" (Path A) functionalization followed by "Head" diversification via SNAr or Pd-coupling.

Applications in Drug Discovery

- Kinase Inhibitors (Type I/II): The 2-amino-quinoline core is a known pharmacophore for kinase inhibition (e.g., Bosutinib analogs). By using the 7-COOH to attach a solubilizing "tail" (like N-methylpiperazine), and displacing the C2-Cl with a hydrophobic aromatic amine, researchers can mimic the binding mode of established EGFR/VEGFR inhibitors [2].
- Antibacterial Agents: Quinoline-7-carboxylic acid derivatives have shown efficacy against Gram-positive bacteria. The 2-position functionalization allows tuning of lipophilicity to improve membrane permeability [3].
- Fragment-Based Drug Design (FBDD): This molecule serves as an ideal "fragment growing" vector. The rigid quinoline core orients the C2 and C7 vectors at a defined angle (~150°), allowing precise probing of binding pockets.

References

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